N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

Description

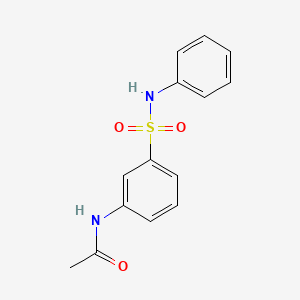

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (CAS 85169-25-1) is a sulfonamide-containing acetamide derivative with the molecular formula C₁₄H₁₄N₂O₃S and a molecular weight of 290.34 g/mol . Its structure features a phenylacetamide core substituted at the meta position with a phenylsulfonamide group, creating a planar aromatic system with hydrogen-bonding capabilities. It has been analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating stability under standard analytical conditions .

Properties

IUPAC Name |

N-[3-(phenylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-11(17)15-13-8-5-9-14(10-13)20(18,19)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVHGNYXAKLDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234338 | |

| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85169-25-1 | |

| Record name | N-[3-[(Phenylamino)sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(phenylamino)sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, also known as phenylsulfamoyl acetamide, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O3S. Its structure is characterized by a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide moiety. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been documented, highlighting their potential as antimicrobial agents.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 12.5 |

| 2 | Escherichia coli | 25 |

| 3 | Pseudomonas aeruginosa | 50 |

These findings suggest that the phenylsulfamoyl group may enhance the compound's affinity for bacterial targets, leading to effective inhibition of microbial growth .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism of action appears to involve the upregulation of caspases, which are critical mediators of apoptosis.

Case Study: Apoptosis Induction in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated:

- Cell Cycle Arrest : The compound caused a significant accumulation of cells in the G1 phase.

- Caspase Activation : Increased expression levels of caspase-3 and caspase-7 were observed, indicating activation of apoptotic pathways.

| Concentration (µM) | % Cells in G1 Phase | Caspase-3 Expression (Relative to Control) | Caspase-7 Expression (Relative to Control) |

|---|---|---|---|

| 0.02 | 95.30 | 2.5 | 2.0 |

| 0.05 | 75.20 | 2.0 | 1.8 |

| Control | 41.78 | 1.0 | 1.0 |

These results illustrate the compound's potential as an anticancer agent through its ability to induce programmed cell death in malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar sulfonamide derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.

- Induction of Apoptosis : The activation of caspases suggests that this compound may trigger intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Regulation : By arresting the cell cycle at specific phases, the compound may prevent cancer cells from dividing and proliferating.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide has been identified as a promising lead compound in drug design. Its structure, characterized by a sulfonamide moiety and an acetamide functional group, positions it well for targeting various biological pathways. Notably, it has shown moderate inhibitory effects on the enzyme chymotrypsin, suggesting potential applications in developing enzyme inhibitors for therapeutic purposes.

Therapeutic Applications

Sulfonamides have been utilized as therapeutic agents for over five decades. The specific compound under discussion may exhibit antimicrobial and anti-inflammatory activities, making it suitable for treating infections and inflammatory diseases. The unique arrangement of phenyl groups within its structure may confer distinct biological activities not present in other sulfonamides .

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse-phase HPLC techniques. The method involves a mobile phase consisting of acetonitrile and water, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. This scalable method is suitable for isolating impurities and can be applied in pharmacokinetic studies to understand the compound's behavior in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Linked Acetamides

N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl]acetamide (CAS 127-74-2)

- Structure : Replaces the phenyl group in the sulfonamide moiety with a pyrimidinyl ring.

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide

- Structure : Features a 4-ethoxyphenyl group instead of phenyl in the sulfonamide segment.

- Properties : The ethoxy group (-OCH₂CH₃) increases electron density and steric bulk, which may alter binding affinity in biological systems. Its molecular weight (334.40 g/mol ) is higher than the target compound .

2-Mercapto-N-[4-(phenylamino)phenyl]acetamide

- Structure : Incorporates a thiol (-SH) group on the acetamide backbone.

- This modification could reduce metabolic stability compared to the target compound .

Nitro-Substituted Acetamides

N-(3-Nitrophenyl)acetamide

- Structure: Lacks the sulfonamide linkage; instead, a nitro (-NO₂) group is present at the meta position of the phenyl ring.

- Properties : The nitro group is strongly electron-withdrawing, reducing LogP (1.75 vs. 4.25 in the target compound) and increasing polarity. This compound’s lower molecular weight (194.19 g/mol ) may improve bioavailability .

N-(3-Nitrophenyl)-N-phenyl-acetamide (CAS 32047-90-8)

- Structure : A diarylacetamide with a nitro group and an additional phenyl substituent.

Hydroxyphenyl and Chlorinated Derivatives

N-(4-Hydroxyphenyl)acetamide

- Structure : Simplest analog with a single hydroxyl (-OH) group on the phenyl ring.

- Properties : The hydroxyl group enhances water solubility (PSA ~50 Ų) but reduces lipophilicity (LogP ~1.0). Widely studied due to its structural similarity to paracetamol .

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Structure : Combines chloro (-Cl) and hydroxyl (-OH) substituents on the phenyl ring.

- Properties : The electron-withdrawing Cl and polar OH groups create a balanced LogP (~2.5) and moderate solubility. This compound is a photodegradation product of paracetamol, highlighting its environmental relevance .

Complex Heterocyclic Derivatives

N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

- Structure : Integrates a tetrahydrocarbazole moiety linked via a carbonyl group.

N-[4-({3-[(3,4-Dimethylbenzenesulfonamido)quinoxalin-2-yl]amino}phenyl)acetamide

- Structure: Contains a quinoxaline ring and dimethylbenzenesulfonamide group.

- Properties: The quinoxaline moiety introduces multiple nitrogen atoms, increasing PSA and hydrogen-bonding capacity. Such modifications are common in kinase inhibitors .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | C₁₄H₁₄N₂O₃S | 290.34 | 4.25 | Phenylsulfonamide | Moderate lipophilicity, HPLC-stable |

| N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl]acetamide | C₁₂H₁₂N₄O₃S | 300.32 | N/A | Pyrimidinylsulfonamide | Enhanced hydrogen bonding |

| N-(3-Nitrophenyl)acetamide | C₈H₈N₂O₃ | 194.19 | 1.75 | Nitro group | High polarity, low LogP |

| N-(4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.17 | ~1.0 | Hydroxyl group | Paracetamol analog, high solubility |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 199.61 | ~2.5 | Chloro, hydroxyl | Environmental photoproduct |

Key Findings and Implications

- Structural Flexibility: The sulfonamide group in this compound provides a versatile scaffold for introducing aromatic or heterocyclic substituents, enabling tailored physicochemical properties .

- LogP Discrepancies : Conflicting LogP values (1.75 vs. 4.25) for the target compound suggest methodological differences in measurement (e.g., calculated vs. experimental) .

Preparation Methods

Table 1: Critical Reaction Parameters

- Copper acetate (Cu(OAc)₂·2H₂O) accelerates acrylonitrile-based reactions in related syntheses, achieving 96% yield.

Analytical Characterization

- IR (cm⁻¹) : 3235.47 (N–H stretch), 1669.97 (C=O stretch), 1589.83 (S=O asymmetric stretch).

- ¹H NMR (DMSO-d₆, δ ppm) : 2.1 (s, 3H, CH₃), 7.2–7.8 (m, 9H, aromatic protons), 10.2 (s, 1H, NH).

- ¹³C NMR (DMSO-d₆, δ ppm) : 24.1 (CH₃), 118–140 (aromatic carbons), 168.5 (C=O).

Yield and Purity Comparison

Table 2: Method Performance

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Aqueous Alkaline | 85 | 98 | Low (water-based) |

| Cu-Catalyzed | 96* | 98* | Moderate (organic solvents) |

*Reported for structurally analogous compounds.

Industrial-Scale Adaptations

- Continuous Flow Systems : Proposed for large-scale sulfonylation to enhance efficiency and reduce waste.

- Solvent Recovery : Dimethylformamide (DMF) and n-butyl alcohol are reused in related processes to cut costs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenyl precursors. For example:

- Step 1 : Acetylation of 3-aminophenol derivatives using acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-aminophenyl)acetamide intermediates .

- Step 2 : Sulfonylation of the amino group using phenylsulfonyl chloride under controlled pH (e.g., in dichloromethane with triethylamine as a base) to introduce the sulphonylphenyl moiety .

- Critical Note : Reaction temperatures (e.g., 0–5°C for sulfonylation) and solvent selection (e.g., DMF for polar intermediates) significantly impact yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the acetamide backbone and sulfonamide linkage. Key signals include the acetamide methyl group (~2.1 ppm in H NMR) and sulfonamide sulfur resonance in C NMR (~115–120 ppm) .

- IR Spectroscopy : Strong absorptions at ~1650 cm (amide C=O stretch) and ~1350–1150 cm (S=O asymmetric/symmetric stretches) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfonylation step in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions. Polar solvents like DMF may improve solubility but require strict temperature control .

- Catalyst Use : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance sulfonylation efficiency by neutralizing HCl byproducts .

- Temperature Gradients : Gradual warming (e.g., from 0°C to room temperature) prevents exothermic side reactions. Pilot studies using microreactors are recommended for scalability .

Q. How should contradictions in spectral data (e.g., NMR shifts or IR peaks) be resolved during structural validation?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-calculated IR/NMR spectra) to identify discrepancies. Tools like Gaussian or ORCA are widely used .

- Isotopic Labeling : Use N-labeled intermediates to clarify ambiguous peaks in crowded spectral regions (e.g., overlapping NH signals) .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving ambiguities in planar groups like the sulfonamide .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the phenyl ring (e.g., introducing electron-withdrawing groups like -NO or halogens) to alter electronic properties and binding affinity .

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility or bioavailability. For example, replacing the acetamide with a hydroxyimino group enhanced antioxidant activity in related compounds .

- Hybrid Molecules : Combine the sulfonamide moiety with heterocyclic systems (e.g., tetrahydrocarbazoles) to target specific enzymes or receptors .

Q. How can computational methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation tendencies.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction planning .

- Degradation Studies : Use software like SPARTAN to simulate hydrolysis pathways under acidic/basic conditions, guiding storage and handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.